molecular formula C24H26FN5O2S B2987812 1-((3-fluorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111210-66-2

1-((3-fluorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2987812
M. Wt: 467.56
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-fluorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C24H26FN5O2S and its molecular weight is 467.56. The purity is usually 95%.
BenchChem offers high-quality 1-((3-fluorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-fluorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Pathways and Analgesic Activity Triazoloquinazoline derivatives have been synthesized and evaluated for their potential analgesic activity. For example, Saad et al. (2011) detailed the synthesis of new pyrazoles and triazoles bearing a 6,8-dibromo-2-methylquinazoline moiety, exploring their analgesic properties. These compounds were characterized by spectral data, and selected ones were screened for analgesic activity, highlighting the synthetic versatility of triazoloquinazoline derivatives and their potential pharmacological applications (H. Saad, Nermen A. Osman, A. Moustafa, 2011).

Inotropic Effects Liu et al. (2009) synthesized 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides and evaluated them for positive inotropic activity, demonstrating the potential of triazoloquinazoline derivatives in modulating heart muscle contraction strength. One derivative, in particular, showed significant activity, suggesting these compounds' relevance in cardiovascular research (Ji-Yong Liu et al., 2009).

Antimicrobial Activity Research has also focused on the antimicrobial properties of quinoline derivatives containing an azole nucleus, including triazoloquinazolines. Özyanik et al. (2012) synthesized derivatives and evaluated their antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents (Muhammet Özyanik et al., 2012).

Fluorescence Properties Triazoloquinazoline nucleosides have been synthesized for their fluorescence properties. Break et al. (2013) ribosylated triazoloquinazolines to produce N-nucleosides with fluorescence capabilities, suggesting their application in biochemical and medical imaging studies (L. M. Break, M. Mosselhi, Nagi Mohamed Elshafai, 2013).

Antibacterial and Antifungal Activity The synthesis of fluorine-containing quinoline-4-carboxylic acids and their derivatives has been explored for antibacterial activity. Holla et al. (2005) synthesized a series of compounds and evaluated them for antibacterial activities, highlighting the ongoing interest in triazoloquinazoline derivatives as potential antibacterial agents (B. S. Holla et al., 2005).

properties

IUPAC Name

1-[(3-fluorophenyl)methylsulfanyl]-4-(2-methylpropyl)-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN5O2S/c1-14(2)12-29-22(32)19-9-8-17(21(31)26-15(3)4)11-20(19)30-23(29)27-28-24(30)33-13-16-6-5-7-18(25)10-16/h5-11,14-15H,12-13H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSZDYOUSLBPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN=C3SCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-fluorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

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